2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid - 1708509-73-2

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Catalog Number: EVT-2928228
CAS Number: 1708509-73-2
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: BYK191023 shares the core imidazo[4,5-b]pyridine structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Both compounds possess a substituent at the 2-position of the imidazo[4,5-b]pyridine ring system, albeit with different chemical moieties. The presence of a carboxylic acid group at the 7-position in 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid distinguishes it further.

Imidazo[4,5-b]pyridine-7-carboxylic acid

Compound Description: This compound is a key intermediate in the synthesis of several derivatives with potential antituberculous activity.

Relevance: Imidazo[4,5-b]pyridine-7-carboxylic acid is the parent structure of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. The target compound is a derivative of imidazo[4,5-b]pyridine-7-carboxylic acid with an oxan-4-yl substituent at the 2-position.

6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e)

Compound Description: Compound 27e is a potent inhibitor of Aurora kinases (Aurora-A, Aurora-B), FLT3 kinase, and FLT3 mutants, including FLT3-ITD and FLT3(D835Y). It exhibits strong in vivo inhibition of FLT3-ITD-positive AML human tumor xenograft growth following oral administration.

Relevance: Compound 27e shares the core imidazo[4,5-b]pyridine structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Although substituted at different positions, both compounds exemplify the potential of the imidazo[4,5-b]pyridine scaffold for developing diverse bioactive molecules.

3-((4-(6-Bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (51, CCT137690)

Compound Description: Compound 51 is a potent inhibitor of Aurora kinases (Aurora-A, Aurora-B, Aurora-C) and possesses high oral bioavailability. In vivo studies show that compound 51 effectively inhibits the growth of SW620 colon carcinoma xenografts following oral administration without observed toxicities.

Relevance: Similar to 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, compound 51 belongs to the imidazo[4,5-b]pyridine class of compounds and demonstrates the versatility of this core structure in developing diverse and potent kinase inhibitors.

4-[3-[(4-Chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid (23a, UP 116-77)

Compound Description: Compound 23a is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist with a Ki value of 6 nM. Its good pharmacological profile and excellent tolerance make it a promising candidate for further development.

Relevance: Compound 23a shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, highlighting the potential of this chemical scaffold for diverse therapeutic applications.

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

Compound Description: PhIP is a heterocyclic amine carcinogen found in cooked meats. Its metabolism involves the formation of various metabolites, including 4'-(2-amino-1-methylimidazo[4,5-b]pyrid-6-yl)phenyl sulfate, 2-amino-1-methyl-6-(4'-hydroxy)-phenylimidazo[4,5-b]pyridine (4'-hydroxy-PhIP), and a glucuronide conjugate of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-hydroxy-PhIP). Cytochrome P450 enzymes play a significant role in PhIP metabolism and activation, leading to covalent binding to proteins in the liver and kidney.

Relevance: PhIP exemplifies the potential carcinogenicity of some imidazo[4,5-b]pyridine derivatives. This highlights the importance of careful structural design and toxicity evaluation when developing new imidazo[4,5-b]pyridine-based compounds, like 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, for therapeutic use.

3-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1)

Compound Description: This compound is a key starting material for the synthesis of both pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives incorporating a 1,3-diarylpyrazole moiety.

Relevance: This compound shares the pyridinecarbonitrile moiety with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Although the core structures differ, the presence of this shared chemical motif demonstrates the potential for exploring diverse heterocyclic systems in medicinal chemistry.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It effectively reduces pulmonary and systemic arterial pressures, showing greater potency than other Rho kinase inhibitors like Y-27632 and fasudil. Chronic treatment with SB-772077-B attenuates the increase in pulmonary arterial pressure induced by monocrotaline.

Relevance: Although not directly related to the imidazo[4,5-b]pyridine scaffold, SB-772077-B demonstrates the exploration of alternative heterocyclic systems, such as the imidazo(4,5-c)pyridine core, for developing potent and selective kinase inhibitors. This exemplifies the broader chemical space that can be investigated for developing compounds with similar therapeutic targets as 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

Compound Description: Compound 13a is a potent cAMP PDE III inhibitor with in vitro activity in the nanomolar range.

Relevance: This compound shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Although 13a lacks a carboxylic acid group at the 7-position and has different substituents, it demonstrates the pharmaceutical relevance of the imidazo[4,5-b]pyridine scaffold.

5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

Compound Description: Similar to compound 13a, this compound is also a potent cAMP PDE III inhibitor with nanomolar activity in vitro.

Relevance: This compound demonstrates the potential for exploring related heterocyclic systems, such as thiazolo[4,5-b]pyridine, as alternatives to the imidazo[4,5-b]pyridine core of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid for developing bioactive compounds.

7-Methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

Compound Description: This compound is another potent cAMP PDE III inhibitor with nanomolar activity in vitro, similar to compounds 13a and 51.

Relevance: Compound 22 highlights the broader exploration of related heterocyclic systems, such as 1,8-naphthyridin-2(1H)-one, as potential alternatives to the imidazo[4,5-b]pyridine scaffold for developing potent inhibitors. This exemplifies the diversity of chemical space that can be considered for designing compounds with similar therapeutic targets as 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

3-[(2'-Carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine (E4177)

Compound Description: E4177 is a potent and selective AT1-specific angiotensin II receptor antagonist. It competitively antagonizes angiotensin II-induced contraction of human and rabbit arterial strips without displaying any agonistic activity. E4177 does not affect responses to norepinephrine, serotonin, histamine, or KCl. Moreover, it has no effect on angiotensin-converting enzyme activity.

Relevance: E4177 shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. While E4177 targets the angiotensin II receptor, this shared scaffold exemplifies the potential of imidazo[4,5-b]pyridines for developing diverse bioactive compounds targeting various receptors and enzymes.

2-Butyl-5-dimethoxymethyl-6-phenyl-7-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine (KR-31125)

Compound Description: KR-31125 is a potent and selective angiotensin II type 1 (AT₁) receptor antagonist. It shows a high affinity for human recombinant AT₁ receptors and displays no interaction with AT₂ receptors. KR-31125 exhibits a nonparallel rightward shift in concentration-response curves to angiotensin II, suggesting a different mode of action compared to losartan, despite similar potency. [, ]

Relevance: Like 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, KR-31125 also belongs to the imidazo[4,5-b]pyridine class of compounds, showcasing the potential of this scaffold for developing diverse and potent angiotensin II receptor antagonists. [, ]

6-[Benzoylamino]-7-methyl-2-propyl-3-[[2'-(N-(3-methyl-1-butoxy) carbonylaminosulfonyl)[1,1']-biphenyl-4-yl]methyl]-3H-imidazo[4,5- b]pyridine (L-163,017)

Compound Description: L-163,017 is a potent, orally active, nonpeptide angiotensin II receptor antagonist that exhibits balanced activity in vivo for both AT1 and AT2 receptor sites. It effectively blocks the pressor response to intravenous angiotensin II in conscious rats, dogs, and rhesus monkeys. L-163,017 significantly reduces blood pressure in a renin-dependent model of hypertension, demonstrating similar efficacy to an angiotensin-converting enzyme inhibitor (Enalapril) and a selective AT1 receptor antagonist (L-159,282).

Relevance: L-163,017 shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. L-163,017's dual AT1/AT2 activity showcases the potential for modifying the imidazo[4,5-b]pyridine scaffold to target both receptor subtypes, highlighting the tunability of this chemical class for developing multi-target therapeutic agents.

Properties

CAS Number

1708509-73-2

Product Name

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

IUPAC Name

2-(oxan-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

Molecular Formula

C12H13N3O3

Molecular Weight

247.254

InChI

InChI=1S/C12H13N3O3/c16-12(17)8-1-4-13-11-9(8)14-10(15-11)7-2-5-18-6-3-7/h1,4,7H,2-3,5-6H2,(H,16,17)(H,13,14,15)

InChI Key

RMDWGBDFGJPSDT-UHFFFAOYSA-N

SMILES

C1COCCC1C2=NC3=NC=CC(=C3N2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.